(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate
Overview
Description
“(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate” is a synthetic chemical compound that belongs to the class of flavonoids1. It has a molecular formula of C20H18O4 and a molecular weight of 322.361.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate”. However, it’s worth noting that synthetic chemical compounds are often produced through various chemical reactions, which may involve catalysts, heat, or pressure.Molecular Structure Analysis
The molecular structure of a compound can be represented by its molecular formula, which for “(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate” is C20H18O41. This indicates that the compound is composed of 20 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms. However, the specific arrangement of these atoms in the molecule is not provided in the available information.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate”. Chemical reactions can vary widely depending on the conditions and the presence of other substances.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its appearance, solubility, melting point, boiling point, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate”.Scientific Research Applications
Anticancer Activity and Photophysical Properties
Research into the derivatives of chromenyl compounds, such as 2-oxo-2H-chromenylpyrazolecarboxylates, has shown promising results in anticancer activity. These compounds have been synthesized and evaluated for their effectiveness against various human cancer cell lines, including prostate (DU-145), lung adenocarcinoma (A549), and cervical (HeLa) cancer cells. The study highlighted the potential of these compounds as anticancer agents due to their significant activity, which was comparable or superior to standard drugs in certain cases. Additionally, the photophysical properties (UV and fluorescence) of these compounds were discussed, indicating their potential in biomedical imaging applications (J. A. Kumar et al., 2013).
Sensory Applications and Living Cell Detection
Another application of chromenyl derivatives is in the development of highly sensitive probes for detecting ions in living cells. A study focused on the synthesis of a coumarin-pyrazolone probe for the detection of Cr3+ ions revealed that these compounds could change color quickly in response to ion concentration, facilitating the real-time monitoring of ion levels within cells. The probe showed significant fluorescence quenching upon interaction with Cr3+, making it a valuable tool for biological and environmental monitoring. Theoretical calculations supported the observed photophysical changes, and the probe's application in confocal imaging of A-549 cells demonstrated its potential for intracellular ion detection (Kailasam Saravana Mani et al., 2018).
Inhibitory Effects on Xanthine Oxidase
Chromenyl derivatives have also been explored for their inhibitory effects on xanthine oxidase, an enzyme involved in the metabolic breakdown of purines in humans and linked to conditions like gout and hyperuricemia. Y-700, a novel inhibitor synthesized from related chemical structures, demonstrated significant efficacy in reducing serum urate levels and suppressing the development of colon aberrant crypt foci in mice, indicating its potential for the prevention of colon cancer and treatment of hyperuricemia. This dual action of targeting xanthine oxidase for cancer prevention and urate level management highlights the therapeutic versatility of chromenyl derivatives (T. Hashimoto et al., 2005).
Safety And Hazards
Safety and hazards information for a chemical compound typically includes its potential health effects, precautions for handling and use, and procedures for first aid and spills. Unfortunately, I couldn’t find specific safety and hazards information for “(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate”.
Future Directions
The future directions for a chemical compound can include potential applications, areas of research interest, and opportunities for further study. Unfortunately, I couldn’t find specific information on the future directions for “(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2,3)19(22)24-14-9-10-15-17(11-14)23-12-16(18(15)21)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWSXWRFMUSIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.